molecular formula C11H11BrO3 B14031250 2-Oxopropyl 3-bromo-4-methylbenzoate

2-Oxopropyl 3-bromo-4-methylbenzoate

Cat. No.: B14031250
M. Wt: 271.11 g/mol
InChI Key: NEIGVXKGENKILA-UHFFFAOYSA-N
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Description

2-Oxopropyl 3-bromo-4-methylbenzoate is an organic compound with the molecular formula C11H11BrO3 and a molecular weight of 271.11 . This compound is characterized by the presence of a bromine atom, a methyl group, and an oxopropyl ester group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxopropyl 3-bromo-4-methylbenzoate typically involves the esterification of 3-bromo-4-methylbenzoic acid with 2-oxopropanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Oxopropyl 3-bromo-4-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-bromo-4-methylbenzoic acid and 2-oxopropanol.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used.

    Ester Hydrolysis: Hydrochloric acid or sodium hydroxide is used to catalyze the hydrolysis reaction.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.

    Ester Hydrolysis: The major products are 3-bromo-4-methylbenzoic acid and 2-oxopropanol.

    Oxidation and Reduction: Products include carboxylic acids and alcohols, respectively.

Scientific Research Applications

2-Oxopropyl 3-bromo-4-methylbenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Oxopropyl 3-bromo-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds and products. Additionally, the ester group can be hydrolyzed, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxopropyl 3-bromo-4-methylbenzoate is unique due to the presence of the oxopropyl ester group, which imparts distinct chemical properties and reactivity compared to similar compounds. This unique structure allows for specific applications in organic synthesis and research, making it a valuable compound in various scientific fields.

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

2-oxopropyl 3-bromo-4-methylbenzoate

InChI

InChI=1S/C11H11BrO3/c1-7-3-4-9(5-10(7)12)11(14)15-6-8(2)13/h3-5H,6H2,1-2H3

InChI Key

NEIGVXKGENKILA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC(=O)C)Br

Origin of Product

United States

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